3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, have been reported to possess various biological activities depending on the substituents in the ring system . The primary targets of these compounds are often heme proteins, which cocatalyze cytochrome P-450-dependent reactions .
Mode of Action
It is known that these compounds can form hydrogen bonds with their targets, leading to changes in the targets’ function .
Biochemical Pathways
The reaction involves initial formation of intermediates, which undergo intermolecular cyclization .
Pharmacokinetics
It is known that the ability of these compounds to form hydrogen bonds with different targets can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds containing the 1,2,4-triazole ring have been reported to possess various biological activities, suggesting that they may have a broad range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of oxygen, nitrogen, and sulfur in the structure of the compound increases the likelihood of it being a corrosion inhibitor . Additionally, the compound’s action may be influenced by its solubility in water and its adsorption affinity for organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Scientific Research Applications
3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-phenyl-1,2,4-triazol-3-one
- 3-cyclohexyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 4-methyl-1,2,4-triazol-3-one
Uniqueness
3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the methyl group influences its reactivity and stability. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-cyclohexyl-4-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDFLGWLYBPSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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